Methanesulfonic acid--3-[4-(benzyloxy)phenyl]propan-1-ol (1/1)
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Overview
Description
Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol (1/1) is a compound that combines the properties of methanesulfonic acid and 3-[4-(benzyloxy)phenyl]propan-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . The 3-[4-(benzyloxy)phenyl]propan-1-ol component is a benzyl ether derivative, which is often used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol typically involves the reaction of methanesulfonic acid with 3-[4-(benzyloxy)phenyl]propan-1-ol under controlled conditions. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using various oxidizing agents such as chlorine or nitric acid. The resulting methanesulfonic acid is then purified and used in various applications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzyl ether group to a hydroxyl group.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols .
Scientific Research Applications
Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol involves its interaction with molecular targets and pathways. The methanesulfonic acid component acts as a strong acid, facilitating protonation and activation of various substrates. The benzyl ether group can undergo cleavage or substitution, leading to the formation of reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A solid sulfonic acid with similar acidity and solubility properties.
Ethyl methanesulfonate: An ester of methanesulfonic acid used in mutagenesis studies.
Benzyloxybenzene: A benzyl ether derivative with similar structural features.
Uniqueness
Methanesulfonic acid–3-[4-(benzyloxy)phenyl]propan-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the reactivity of the benzyl ether group. This dual functionality makes it a versatile compound for various chemical and industrial applications .
Properties
CAS No. |
61440-41-3 |
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Molecular Formula |
C17H22O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methanesulfonic acid;3-(4-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C16H18O2.CH4O3S/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15;1-5(2,3)4/h1-3,5-6,8-11,17H,4,7,12-13H2;1H3,(H,2,3,4) |
InChI Key |
CYCNSULOVAWNTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO |
Origin of Product |
United States |
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